molecular formula C18H15N3O2S B3890406 N~1~-benzyl-N~2~-(4-phenyl-1,3-thiazol-2-yl)ethanediamide

N~1~-benzyl-N~2~-(4-phenyl-1,3-thiazol-2-yl)ethanediamide

Cat. No.: B3890406
M. Wt: 337.4 g/mol
InChI Key: AUDGLKQDOUBWCS-UHFFFAOYSA-N
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Description

N~1~-benzyl-N~2~-(4-phenyl-1,3-thiazol-2-yl)ethanediamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a benzyl group and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N~2~-(4-phenyl-1,3-thiazol-2-yl)ethanediamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Substitution Reactions: The thiazole ring is then substituted with a phenyl group at the 4-position using a suitable electrophilic aromatic substitution reaction.

    Amidation: The final step involves the amidation of the thiazole derivative with N-benzylethylenediamine under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of N1-benzyl-N~2~-(4-phenyl-1,3-thiazol-2-yl)ethanediamide may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts like palladium or nickel to enhance reaction rates.

    Solvents: Selection of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve solubility and reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-benzyl-N~2~-(4-phenyl-1,3-thiazol-2-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N~1~-benzyl-N~2~-(4-phenyl-1,3-thiazol-2-yl)ethanediamide has several scientific research applications, including:

    Medicinal Chemistry: Used as a lead compound in the development of new drugs with potential antibacterial, antifungal, and anticancer activities.

    Biological Studies: Employed in studies to understand the mechanism of action of thiazole derivatives and their interactions with biological targets.

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex thiazole-based compounds.

    Industrial Applications: Potential use in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N1-benzyl-N~2~-(4-phenyl-1,3-thiazol-2-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The compound may also interact with DNA or proteins, disrupting their normal function and leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Similar Compounds

    N~1~-benzyl-N~2~-(4-methyl-1,3-thiazol-2-yl)ethanediamide: Similar structure with a methyl group instead of a phenyl group.

    N~1~-benzyl-N~2~-(4-chloro-1,3-thiazol-2-yl)ethanediamide: Similar structure with a chloro group instead of a phenyl group.

    N~1~-benzyl-N~2~-(4-nitro-1,3-thiazol-2-yl)ethanediamide: Similar structure with a nitro group instead of a phenyl group.

Uniqueness

N~1~-benzyl-N~2~-(4-phenyl-1,3-thiazol-2-yl)ethanediamide is unique due to the presence of the phenyl group, which can enhance its biological activity and binding affinity to molecular targets. The phenyl group also contributes to the compound’s stability and solubility, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-benzyl-N'-(4-phenyl-1,3-thiazol-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-16(19-11-13-7-3-1-4-8-13)17(23)21-18-20-15(12-24-18)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDGLKQDOUBWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660369
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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